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Compound of Interest

1-(4-Bromophenyl)-2-
Compound Name:
chloroethanone

cat. No.: B1293676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in various synthetic
organic chemistry applications, including drug discovery. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for 1-(4-Bromophenyl)-2-chloroethanone is CsHsBrClO, with a
molecular weight of 233.49 g/mol . Spectroscopic analysis confirms the structure of this
compound, and the key quantitative data are summarized in the tables below for easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1293676?utm_src=pdf-interest
https://www.benchchem.com/product/b1293676?utm_src=pdf-body
https://www.benchchem.com/product/b1293676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.85 Doublet 2H Ar-H

7.65 Doublet 2H Ar-H

4.75 Singlet 2H -CH2CI
13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

190.5 C=0

132.7 Ar-C

132.3 Ar-C

130.5 Ar-C

1294 Ar-C

45.9 -CH2CI

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

1685 Strong C=0 (Aryl ketone) stretching

1585 Medium C=C (Aromatic ring) stretching

1280 Medium C-C stretching

820 Strong C-H (para-disubstituted
aromatic) bending

750 Strong C-Cl stretching

680 Medium C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The predicted data below is based on the compound's molecular formula.[1]

Adduct Mass-to-Charge Ratio (m/z)
[M+H]* 232.9363
[M+NaJ* 254.9183
[M-H]~ 230.9218
[M]* 231.9285

Note: The presence of bromine (isotopes 7°Br and 81Br in an approximate 1:1 ratio) and

chlorine (isotopes 3°Cl and 3’Cl in an approximate 3:1 ratio) will result in a characteristic

isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 1-(4-Bromophenyl)-2-chloroethanone.

NMR Spectroscopy
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Sample Preparation:

o Approximately 5-10 mg of 1-(4-Bromophenyl)-2-chloroethanone is accurately weighed and
dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (& = 0.00 ppm).

Data Acquisition:

e 1H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition
of 16-32 scans for a good signal-to-noise ratio.

e 13C NMR: The spectrum is acquired on the same instrument, typically operating at 75 or 100
MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each
unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and
sensitivity of the 13C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e A small amount of the solid 1-(4-Bromophenyl)-2-chloroethanone is placed directly onto
the crystal of the ATR accessory.

e Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:

¢ A background spectrum of the empty ATR crystal is recorded.

e The sample spectrum is then recorded.

e The instrument typically scans the mid-infrared range (4000-400 cm™1).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1293676?utm_src=pdf-body
https://www.benchchem.com/product/b1293676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber.

Mass Spectrometry

Sample Preparation (Electron lonization - El):

» Asmall amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o For direct insertion, the sample is placed in a capillary tube and heated to induce
vaporization into the ion source.

Data Acquisition:

e Inthe ion source, the vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, and the data is presented as a mass
spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural
information derived from each technique.
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Caption: Experimental workflow for the spectroscopic analysis of 1-(4-Bromophenyl)-2-

chloroethanone.
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Spectroscopic Technique
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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